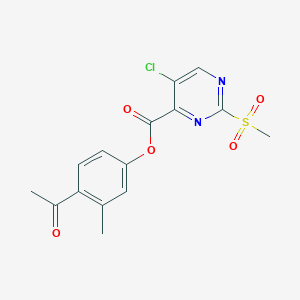
4-Acetyl-3-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-chloro-2-(méthylsulfonyl)pyrimidine-4-carboxylate de 4-acétyl-3-méthylphényle est un composé organique complexe appartenant à la classe des dérivés de la pyrimidine. Ce composé est caractérisé par la présence de plusieurs groupes fonctionnels, notamment un groupe acétyle, un groupe méthyle, un groupe chloro, un groupe méthylsulfonyle et un groupe carboxylate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-chloro-2-(méthylsulfonyl)pyrimidine-4-carboxylate de 4-acétyl-3-méthylphényle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrimidine : Le cycle pyrimidine peut être synthétisé par une réaction de condensation entre un aldéhyde approprié et un dérivé de l’urée en conditions acides.
Introduction du groupe chloro : Le groupe chloro peut être introduit par une réaction d’halogénation à l’aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Addition du groupe méthylsulfonyle : Le groupe méthylsulfonyle peut être ajouté par une réaction de sulfonation à l’aide de réactifs tels que le chlorure de méthylsulfonyle.
Acétylation et méthylation : Les groupes acétyle et méthyle peuvent être introduits par des réactions d’acétylation et de méthylation à l’aide d’anhydride acétique et d’iodure de méthyle, respectivement.
Carboxylation : Le groupe carboxylate peut être introduit par une réaction de carboxylation à l’aide de dioxyde de carbone en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les réactions sont généralement effectuées dans des réacteurs discontinus ou des réacteurs à écoulement continu, avec un contrôle précis des conditions de réaction, telles que la température, la pression et le pH, afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-chloro-2-(méthylsulfonyl)pyrimidine-4-carboxylate de 4-acétyl-3-méthylphényle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour réduire des groupes fonctionnels spécifiques.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles tels que les amines ou les thiols par des réactions de substitution nucléophile.
Hydrolyse : Le groupe ester peut être hydrolysé en conditions acides ou basiques pour former l’acide carboxylique correspondant.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium
Substitution : Amines, thiols
Hydrolyse : Conditions acides ou basiques
Principaux produits formés
Oxydation : Dérivés oxydés
Réduction : Dérivés réduits
Substitution : Dérivés substitués
Hydrolyse : Dérivés d’acides carboxyliques
4. Applications de la recherche scientifique
Le 5-chloro-2-(méthylsulfonyl)pyrimidine-4-carboxylate de 4-acétyl-3-méthylphényle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
4-ACETYL-3-METHYLPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 5-chloro-2-(méthylsulfonyl)pyrimidine-4-carboxylate de 4-acétyl-3-méthylphényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-chloro-2-(méthylsulfonyl)pyrimidine-4-carboxamide de 4-acétyl-3-méthylphényle
- Acide 5-chloro-2-(méthylsulfonyl)pyrimidine-4-carboxylique de 4-acétyl-3-méthylphényle
- Ester méthylique du 5-chloro-2-(méthylsulfonyl)pyrimidine-4-carboxylate de 4-acétyl-3-méthylphényle
Unicité
Le 5-chloro-2-(méthylsulfonyl)pyrimidine-4-carboxylate de 4-acétyl-3-méthylphényle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques distinctes et des applications potentielles. La présence des groupes acétyle, méthyle, chloro, méthylsulfonyle et carboxylate permet une réactivité chimique et une activité biologique diverses, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C15H13ClN2O5S |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
(4-acetyl-3-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H13ClN2O5S/c1-8-6-10(4-5-11(8)9(2)19)23-14(20)13-12(16)7-17-15(18-13)24(3,21)22/h4-7H,1-3H3 |
Clé InChI |
JWKWENPZKXJGJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


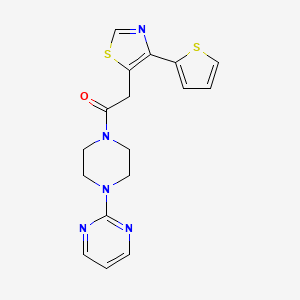
![N-benzyl-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11318344.png)
![4-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11318347.png)

![1-(4-ethylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318355.png)
![N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11318358.png)
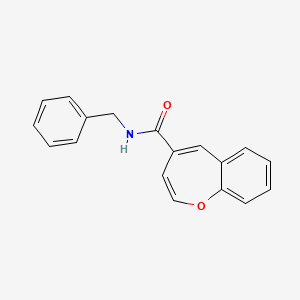
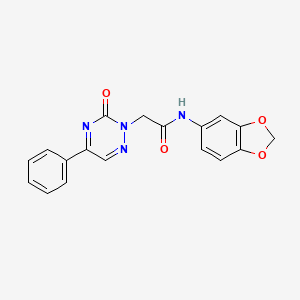
![N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide](/img/structure/B11318372.png)
![5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11318385.png)
![5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318391.png)
![4-[(2-methylbenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318392.png)
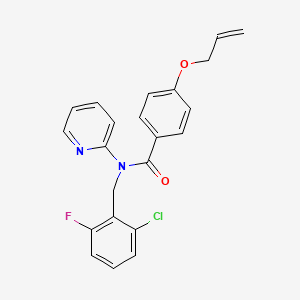
![N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11318400.png)
